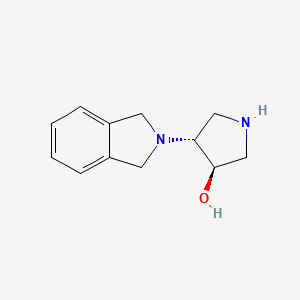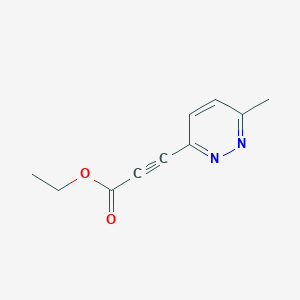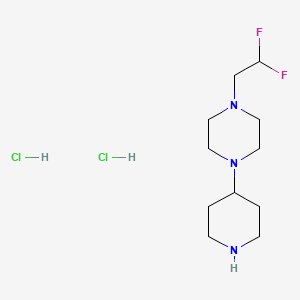
(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
“(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 2307783-83-9 . It has a molecular weight of 277.19 . The IUPAC name for this compound is (3R,4R)-4-(isoindolin-2-yl)pyrrolidin-3-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.2ClH/c15-12-6-13-5-11 (12)14-7-9-3-1-2-4-10 (9)8-14;;/h1-4,11-13,15H,5-8H2;2*1H/t11-,12-;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Intercalating Nucleic Acids (INAs) and DNA Stability
The molecule has been studied for its potential in creating intercalating nucleic acids (INAs), which can insert into DNA strands. Specifically, a derivative of the molecule, synthesized from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been found to slightly destabilize DNA duplexes when incorporated into oligodeoxynucleotides as a bulge, while inducing a more pronounced destabilization of RNA duplexes. This characteristic suggests its utility in influencing the stability of nucleic acid structures, potentially useful in gene regulation or molecular biology research (Filichev & Pedersen, 2003).
Synthesis of Iminosugars
Another research direction involves the synthesis of iminosugar nucleosides, which are analogues of natural sugars and have significant biological activities. A study described the facile synthesis of an iminosugar analogue, derived from the molecule , showcasing its potential in the creation of bioactive compounds or drugs (Hassan et al., 2004).
Organocatalyst Development
Research on a derivative of the molecule has demonstrated its effectiveness as an organocatalyst for asymmetric Michael addition reactions. This suggests its potential application in synthetic organic chemistry, particularly in facilitating reactions with high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals (Cui Yan-fang, 2008).
Large-Scale Synthesis for Bioactive Molecules
The compound has been synthesized via an efficient large-scale process, underscoring its role as a valuable intermediate for the synthesis of various bioactive molecules. This showcases its importance in the pharmaceutical industry for drug development processes (Kotian et al., 2005).
Glycosidase Inhibitors
The molecule has served as a chiral building block for the synthesis of enantiopure bioactive pyrrolidines, including known glycosidase inhibitors. This highlights its application in medicinal chemistry for the development of novel therapeutic agents (Karlsson & Högberg, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4R)-4-(1,3-dihydroisoindol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-6-13-5-11(12)14-7-9-3-1-2-4-10(9)8-14/h1-4,11-13,15H,5-8H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVQEVSAYNFHD-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)



![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)